Latanoprost ethyl amide-d4

Beschreibung

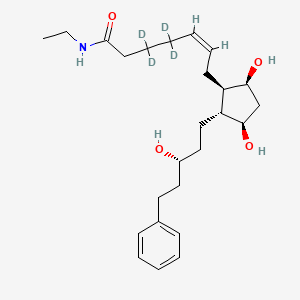

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H39NO4 |

|---|---|

Molekulargewicht |

421.6 g/mol |

IUPAC-Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide |

InChI |

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |

InChI-Schlüssel |

KNXVTDOCIZLXFW-ZMIHYFCLSA-N |

Isomerische SMILES |

[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Kanonische SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and applications in analytical and research settings.

Introduction

This compound is the deuterated form of Latanoprost ethyl amide. Latanoprost, a prostaglandin F2α analogue, is a well-established medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] The ethyl amide modification at the C-1 carboxyl group creates a distinct analog, and the deuterium (B1214612) labeling makes it an invaluable tool for sensitive and specific quantification in mass spectrometry-based assays.[2]

This guide will cover the chemical and physical properties of this compound, the underlying mechanism of action of the parent compound, and detailed protocols for its use as an internal standard in analytical methods.

Chemical and Physical Properties

The key properties of this compound and its non-deuterated counterpart are summarized in the table below. This data is essential for method development, storage, and handling of the compound.

| Property | This compound | Latanoprost Ethyl Amide |

| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-(ethyl-d4)-5-heptenamide | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide[3] |

| Molecular Formula | C25H35D4NO4[4] | C25H39NO4[3] |

| Molecular Weight | 421.61 g/mol [4] | 417.6 g/mol [3] |

| CAS Number | Not available | 607351-44-0[3] |

| Appearance | Not specified (typically a solid) | Not specified (typically a solid)[3] |

| Solubility | Not specified | Soluble in organic solvents[3] |

| Storage Conditions | Store at 2-8 °C in a well-closed container[3] | Store at 2-8 °C in a well-closed container[3] |

| Handling Conditions | 25-30 °C in a well-closed container for transit[3] | 25-30 °C in a well-closed container for transit[3] |

| Purity | >90% (for the non-deuterated form)[3] | >90%[3] |

Mechanism of Action: The Prostaglandin F2α Receptor Pathway

Latanoprost and its analogs, including Latanoprost ethyl amide, exert their therapeutic effects by acting as selective agonists of the Prostaglandin F (FP) receptor.[1] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to a decrease in intraocular pressure.[5] The primary mechanism is an increase in the uveoscleral outflow of aqueous humor.[1][6]

The signaling pathway is initiated by the binding of the agonist to the FP receptor, which is coupled to the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to the physiological effects.

Synthesis and Deuterium Labeling

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound.

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of Latanoprost ethyl amide in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The following is a representative LC-MS/MS protocol adapted from a method for the quantification of Latanoprost free acid using a deuterated internal standard.[7]

Objective: To quantify the concentration of Latanoprost ethyl amide in a biological sample (e.g., plasma, aqueous humor) using this compound as an internal standard.

Materials:

-

Latanoprost ethyl amide (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Biological matrix (e.g., plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Latanoprost ethyl amide in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Latanoprost ethyl amide stock solution with the biological matrix to prepare calibration standards at appropriate concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the appropriate precursor-to-product ion transitions for Latanoprost ethyl amide and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications and Significance

The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.

-

Improved Accuracy and Precision: It accounts for variations in sample preparation, injection volume, and instrument response.

-

Increased Confidence in Results: It provides a reliable means of ensuring the quality and reproducibility of the analytical data.

The slower hydrolysis of the N-ethyl amide compared to the isopropyl ester of Latanoprost suggests that Latanoprost ethyl amide may have a different pharmacokinetic profile.[4] Studies quantifying this compound are therefore of interest in drug metabolism and pharmacokinetic research. One study has shown that corneal tissue can convert prostaglandin N-ethyl amides to their free acids at a rate of approximately 2.5 µg/g of corneal tissue per hour.[2]

Conclusion

This compound is a critical tool for researchers working with Latanoprost and its analogs. Its use as an internal standard enables accurate and precise quantification, which is essential for pharmacokinetic studies, drug metabolism research, and the development of new ophthalmic formulations. This technical guide provides a foundational understanding of its properties, mechanism of action, and application, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Latanoprost Ethyl Amide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Latanoprost ethyl amide-d4, a deuterated analog of Latanoprost ethyl amide. This document details a putative synthetic pathway, experimental protocols, and purification methodologies based on established chemical principles and published data for related prostaglandin (B15479496) analogs.

Overview and Synthetic Strategy

This compound is a stable-labeled internal standard valuable for pharmacokinetic and metabolic studies of Latanoprost ethyl amide. The synthetic strategy involves a multi-step process culminating in the amidation of a deuterated Latanoprost precursor. The general approach leverages the well-established synthesis of Latanoprost, incorporating a deuterated side chain via a Wittig reaction, followed by the conversion of the carboxylic acid moiety to an ethyl amide.

The proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic and purification steps.

Synthesis of Latanoprost Acid-d4

The synthesis of the deuterated Latanoprost acid precursor follows the general principles of prostaglandin synthesis, with the key modification being the use of a deuterated phosphonium ylide in the Wittig reaction.

Materials:

-

Corey lactone derivative

-

(4-carboxy-3,3,4,4-d4-butyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a stirred suspension of (4-carboxy-3,3,4,4-d4-butyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

-

Add a solution of the Corey lactone derivative in anhydrous THF dropwise to the ylide solution at -20 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Quench the reaction by adding 1 M HCl until the pH is approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude Latanoprost acid-d4.

Amidation of Latanoprost Acid-d4

The conversion of the carboxylic acid to the ethyl amide can be achieved through various methods. A common approach involves the use of a coupling agent.

Materials:

-

Latanoprost acid-d4

-

Ethylamine (B1201723) hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve Latanoprost acid-d4, ethylamine hydrochloride, and HOBt in anhydrous DCM.

-

Cool the mixture to 0 °C and add DIPEA, followed by EDC.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

A multi-step purification process is typically required to achieve high purity of the final product.

Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>98%), preparative HPLC is often employed.[1]

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 10 µm, 250 x 20 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

Procedure:

-

Dissolve the product from the column chromatography step in the initial mobile phase composition.

-

Inject the solution onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified this compound.

The purification workflow can be visualized as follows:

References

The Pharmacokinetics of Prostaglandin N-Ethyl Amides and Related Analogs: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of prostaglandin (B15479496) N-ethyl amides and structurally related prostaglandin analogs. Given the limited direct research on N-ethyl amides, this paper leverages the extensive data available for clinically significant analogs, including latanoprost, travoprost, tafluprost, bimatoprost, and unoprostone, to provide a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME).

Introduction to Prostaglandin Analogs

Prostaglandin analogs are a class of synthetic compounds that mimic the biological activity of naturally occurring prostaglandins. They are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The prostaglandin F2α (PGF2α) analogs are the most common, acting as selective agonists of the prostaglandin F receptor (FP receptor). This interaction increases the uveoscleral outflow of aqueous humor, thereby lowering IOP. Many of these drugs are administered as prodrugs, such as isopropyl esters or amides, which are hydrolyzed in the eye to their biologically active free acid forms.

Pharmacokinetic Profiles of Prostaglandin Analogs

The pharmacokinetic properties of prostaglandin analogs are characterized by efficient ocular absorption, rapid conversion to the active form, and swift systemic clearance. The following tables summarize the key pharmacokinetic parameters for several prominent prostaglandin analogs.

Table 1: Pharmacokinetic Parameters of Prostaglandin Analogs in Ocular Tissues

| Compound | Active Form | Tmax in Aqueous Humor (hours) | Cmax in Aqueous Humor (ng/mL) | Half-life in Aqueous Humor (hours) |

| Latanoprost | Latanoprost Acid | ~2[1] | 15-30[2] | 2-3[2] |

| Travoprost | Travoprost Acid | 1-2[3] | ~20[3] | 1.5[3] |

| Tafluprost | Tafluprost Acid | ~2[4] | Not specified | ~0.5[5] |

| Bimatoprost | Bimatoprost Acid | Not specified | Not specified | Not specified |

| Unoprostone Isopropyl | Unoprostone Free Acid | Not specified | Not specified | Not specified |

Table 2: Systemic Pharmacokinetic Parameters of Prostaglandin Analogs

| Compound | Active Form | Systemic Tmax (minutes post-topical dose) | Systemic Cmax (pg/mL) | Systemic Half-life (minutes) | Primary Route of Excretion |

| Latanoprost | Latanoprost Acid | 5[2] | ~53[2] | 17[2][6] | Renal (88%)[2][6] |

| Travoprost | Travoprost Acid | <30[7][8] | <25[3][7] | 45[3][8][9] | Renal[3] |

| Tafluprost | Tafluprost Acid | Not specified | <25 (typically below limit of quantification) | Not specified | Renal[5] |

| Bimatoprost | Bimatoprost Free Acid | ~10 | ~80 | 45[10][11] | Renal (67%), Fecal (25%)[12] |

| Unoprostone Isopropyl | Unoprostone Free Acid | Not specified | <1500 | 14[13] | Renal[13] |

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α analogs exert their therapeutic effect by acting as agonists at the FP receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing aqueous humor outflow.

Experimental Protocols

The following sections detail generalized protocols for key experiments in the pharmacokinetic evaluation of prostaglandin analogs.

Ocular Pharmacokinetic Study in Rabbits

This protocol describes a typical in vivo study to determine the concentration of a prostaglandin analog in ocular tissues following topical administration.

Methodology:

-

Animal Model: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes. Animals are acclimatized before the study.

-

Drug Administration: A single, fixed volume (e.g., 30-50 µL) of the prostaglandin analog formulation is administered topically to the cul-de-sac of one or both eyes.

-

Sample Collection: At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, aqueous humor and blood samples are collected from a cohort of animals. Aqueous humor is collected via paracentesis, and blood is typically drawn from an ear artery or vein.

-

Sample Processing: Blood samples are centrifuged to obtain plasma. Both aqueous humor and plasma samples are immediately stabilized, often with the addition of an enzyme inhibitor, and stored at -80°C until analysis. For analysis, samples are thawed, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then subjected to liquid-liquid or solid-phase extraction to isolate the drug and its metabolites. The extract is evaporated to dryness and reconstituted in the mobile phase for analysis.

-

Bioanalysis: The concentrations of the parent drug and its active metabolite in the processed samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines an in vitro experiment to assess the metabolic stability and identify the metabolites of a prostaglandin analog.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains phosphate (B84403) buffer (pH 7.4), the prostaglandin analog (at a known concentration, e.g., 1 µM), and human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (final concentration e.g., 1 mM). Control incubations without NADPH are also performed.

-

Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected for analysis.

-

Bioanalysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug and to identify and semi-quantify the formed metabolites.

-

Data Analysis: The disappearance of the parent drug over time is used to calculate the in vitro half-life and intrinsic clearance. The identified metabolites provide insights into the metabolic pathways of the compound.

Conclusion

The pharmacokinetics of prostaglandin N-ethyl amides and their analogs are well-suited for their therapeutic application in ophthalmology. Their prodrug nature facilitates ocular penetration, followed by rapid conversion to the active free acid. The subsequent swift systemic metabolism and elimination minimize the risk of systemic side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel prostaglandin analogs with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these principles is crucial for the successful translation of new chemical entities from the laboratory to clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ophthalmic Drugs: Preclinical Pharmacokinetic (PK) Profiles and Research Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Pharmacokinetics - Experimentica [experimentica.com]

- 7. admescope.com [admescope.com]

- 8. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Restoration of Corneal Stiffness in Rabbits Following Withdrawal of Travoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mathematical Models of Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Prospective Biological Activity of Deuterated Latanoprost Analogs: A Technical Guide for Drug Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, known as deuteration, has emerged as a viable approach to enhance pharmacokinetic and pharmacodynamic properties. While specific data on deuterated Latanoprost analogs is not yet publicly available, this guide provides a comprehensive overview of the established biological activity of Latanoprost and details the experimental protocols necessary to evaluate the potential benefits of its deuterated counterparts. This document serves as a technical roadmap for the research and development of next-generation Latanoprost analogs with potentially improved therapeutic profiles.

Introduction: The Rationale for Deuterating Latanoprost

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1] The acid form is a potent and selective agonist of the prostaglandin F (FP) receptor, which mediates its primary therapeutic effect of increasing uveoscleral outflow of aqueous humor, thereby lowering IOP.[2] The metabolism of Latanoprost acid primarily occurs in the liver via fatty acid β-oxidation.[3]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated reactions—a phenomenon known as the kinetic isotope effect. This can result in:

-

Reduced Rate of Metabolism: Slowing the metabolic breakdown of a drug can lead to a longer half-life and increased systemic exposure.

-

Improved Pharmacokinetic Profile: Deuteration can lead to higher maximum plasma concentrations (Cmax) and a larger area under the curve (AUC), potentially allowing for lower or less frequent dosing.

-

Altered Metabolite Profile: Shifting the metabolic pathway away from the formation of potentially toxic or inactive metabolites.

While selective deuteration is most likely to affect the pharmacokinetic properties of a drug, it is plausible that it could also subtly influence its pharmacodynamic effects.[4] For Latanoprost, deuteration at sites susceptible to metabolism could potentially prolong its local activity in the eye, leading to a more sustained IOP-lowering effect.

Biological Activity of Latanoprost and Prostaglandin Analogs

Latanoprost acid is a highly selective agonist for the FP receptor.[5] Its binding initiates a cascade of intracellular events that ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.[6]

Receptor Binding and Functional Activity

The affinity and potency of various prostaglandin analogs at the FP receptor have been characterized in numerous studies. This data provides a benchmark against which any novel deuterated analog would be compared.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| Latanoprost Acid | 98 | 32-124 | [7] |

| Travoprost Acid | 35 | 1.4 - 3.6 | [7] |

| Bimatoprost Acid | 83 | 2.8 - 3.8 | [7] |

| Unoprostone | 5,900 - >22,000 | - | [7] |

Clinical Efficacy: Intraocular Pressure Reduction

The primary measure of Latanoprost's efficacy is its ability to lower IOP. Numerous clinical trials have established its robust IOP-lowering effects.

| Study Population | Baseline IOP (mmHg) | IOP Reduction | Reference |

| Normal-Tension Glaucoma | ~17 | 3.6 mmHg (21.3%) | [8] |

| Open-Angle Glaucoma | 26.2 | 7.9 mmHg (28%) | [9] |

| Primary Angle-Closure Glaucoma | 25.7 | 8.8 mmHg (34.2%) | [10] |

| Real-world cohort | 19.5 | 16.3% | [11] |

Signaling Pathways of Latanoprost

Upon binding to the FP receptor, a G-protein coupled receptor (GPCR), Latanoprost acid activates the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger.[12]

References

- 1. abcam.com [abcam.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ophthalmology360.com [ophthalmology360.com]

- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprost ethyl amide vs Latanoprost acid biological potency

An In-depth Technical Guide to the Comparative Biological Potency of Latanoprost Ethyl Amide and Latanoprost Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a cornerstone in the management of glaucoma and ocular hypertension, functions as a prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1][2][3] Latanoprost acid is a potent and selective agonist of the prostaglandin (B15479496) F2α (FP) receptor, and its binding initiates a signaling cascade that increases uveoscleral outflow, thereby reducing intraocular pressure (IOP).[2][3] Latanoprost ethyl amide is an analog in which the C-1 carboxyl group of the parent acid has been modified to an N-ethyl amide.[4][5][6][7] This modification significantly alters its pharmacological profile. This document provides a detailed comparison of the biological potency of Latanoprost acid and Latanoprost ethyl amide, focusing on their mechanisms of action, receptor binding affinities, signaling pathways, and the experimental protocols used for their characterization.

Introduction: From Prodrug to Active Metabolite

Prostaglandin F2α analogs are a first-line treatment for elevated IOP. Latanoprost is administered as an isopropyl ester prodrug to enhance corneal penetration.[1][8] Post-administration, corneal esterases rapidly hydrolyze it to Latanoprost acid, the active therapeutic agent.[1][2][3] Latanoprost ethyl amide represents a different approach to prodrug design. While it is also considered a prodrug, its conversion to the active Latanoprost acid is mediated by amidases in the corneal tissue at a much slower rate.[4][5][6] This guide dissects the available data to compare the direct potency of the acid with the indirect, kinetically-controlled activity of the amide.

Mechanism of Action at the FP Receptor

The primary target for both compounds is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[9] The biological activity of these compounds is fundamentally determined by their interaction with this receptor.

Latanoprost Acid: A Direct and Potent Agonist

Latanoprost acid is a highly potent, full agonist at the FP receptor.[10] Its binding affinity and functional activity are well-characterized, establishing it as the molecule responsible for the therapeutic IOP-lowering effect. It is approximately 200 times more potent as an FP receptor ligand than its isopropyl ester prodrug form.[11]

Latanoprost Ethyl Amide: A Prodrug with Slow Conversion

Latanoprost ethyl amide's mechanism is primarily that of a prodrug. Although it has been suggested that prostaglandin amides are not converted to their free acids in vivo, studies have demonstrated that both bovine and human corneal tissue can hydrolyze the N-ethyl amide to the corresponding free acid.[4][5][6][7] This conversion, however, occurs at a significantly slower rate than the hydrolysis of the ester prodrug, with a reported conversion rate of approximately 2.5 μg/g of corneal tissue per hour.[4][5][6][7] Consequently, the biological effects of Latanoprost ethyl amide are expected to mirror those of Latanoprost acid but with delayed onset and potentially prolonged duration due to the slower hydrolysis pharmacokinetics.[4][5][6] There is currently a lack of public data quantifying the intrinsic binding affinity or agonist activity of the intact amide at the FP receptor.

FP Receptor Signaling Pathway

Upon agonist binding by Latanoprost acid, the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein, initiates a well-defined signaling cascade.[12][13]

-

Gq Protein Activation: Agonist binding causes a conformational change in the FP receptor, activating the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme Phospholipase C.[12][13]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Downstream Effects:

-

Cellular Response: This cascade ultimately leads to the cellular responses responsible for increasing aqueous humor outflow, including changes in the extracellular matrix of the ciliary muscle. The pathway can also involve the activation of Rho and Mitogen-activated protein kinase (MAPK) signaling.[12][15][16]

Caption: FP Receptor signaling cascade initiated by Latanoprost acid.

Quantitative Comparison of Biological Potency

The biological potency of a compound is typically quantified by its binding affinity (Ki) and its functional activity (EC50).

Table 1: Biological Potency of Latanoprost Acid

This table summarizes the reported binding affinity and functional potency of Latanoprost acid at the human FP receptor and other prostanoid receptors.

| Parameter | Receptor | Value (nM) | Cell Type / Assay Condition | Reference |

| Binding Affinity (Ki) | FP | 98 | Receptor Binding Assay | [17] |

| Functional Potency (EC50) | FP | 3.6 | Human FP Receptors | |

| FP | 1.4 | Human Ciliary Muscle Cells | [17] | |

| FP | 3.6 | Human Trabecular Meshwork Cells | [17] | |

| EP1 | 119 | Phosphoinositide Turnover Assay | [17] |

-

Ki (Inhibition Constant): The concentration of the ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher functional potency.

Table 2: Biological Potency of Latanoprost Ethyl Amide

| Parameter | Receptor | Value | Notes | Reference |

| Binding Affinity (Ki) | FP | Not Reported | Activity is dependent on conversion to Latanoprost acid. | - |

| Functional Potency (EC50) | FP | Not Reported | Activity is dependent on conversion to Latanoprost acid. | - |

| Conversion Rate | - | ~2.5 µg/g/hr | In bovine and human corneal tissue. | [4][5][6][7] |

Experimental Protocols: FP Receptor Binding Assay

Characterizing the binding affinity of a compound like Latanoprost acid for the FP receptor is crucial. A competitive radioligand binding assay is a standard method for determining the inhibition constant (Ki).

Objective

To determine the binding affinity (Ki) of a test compound (e.g., Latanoprost acid) for the human FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials

-

Receptor Source: Membrane preparations from a stable cell line expressing human recombinant FP receptors (e.g., HEK293 cells).[13][18]

-

Radioligand: A high-affinity FP receptor radioligand, such as [³H]-Prostaglandin F2α.[13][18]

-

Test Compound: Latanoprost acid, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Prostaglandin F2α.[13]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13][18]

-

Wash Buffer: Ice-cold Assay Buffer.[18]

-

Equipment: 96-well microplates, glass fiber filters, filtration apparatus (cell harvester), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[13][18]

Procedure

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding (NSB): Non-specific binding control, radioligand, and membrane suspension.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[18]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioactivity.[13][18]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[18]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive FP receptor binding assay.

Conclusion

The biological potencies of Latanoprost acid and Latanoprost ethyl amide are fundamentally different.

-

Latanoprost Acid is a direct, highly potent FP receptor agonist with well-defined binding affinity and functional activity. Its pharmacological effects are immediate upon reaching the receptor.

-

Latanoprost Ethyl Amide functions as a prodrug whose activity is entirely dependent on its conversion to Latanoprost acid. Its potency is therefore not a measure of direct receptor interaction but is instead governed by the rate of its enzymatic hydrolysis in the cornea. The slower conversion kinetics compared to the standard Latanoprost ester prodrug suggest a different pharmacokinetic profile, which could influence the duration of action and therapeutic index.

For drug development professionals, this comparison underscores the critical role of the C-1 carboxyl group in FP receptor interaction and highlights how its modification into an amide can be used to modulate the pharmacokinetics of the active molecule, offering a potential strategy for developing long-acting topical glaucoma therapies. Future research should aim to quantify the intrinsic activity, if any, of Latanoprost ethyl amide at the FP receptor to fully complete this comparative analysis.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pi.bausch.com [pi.bausch.com]

- 3. Latanoprost Ophthalmic Solution 0.005% (50 ug/mL) [dailymed.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. ≥95% (HPLC), FP prostanoid receptor agonist | Sigma-Aldrich [sigmaaldrich.com]

- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Stability and Storage of Latanoprost Ethyl Amide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Latanoprost (B1674536) ethyl amide-d4. Due to the limited availability of direct stability data for this specific deuterated compound, this guide synthesizes information from studies on Latanoprost, its parent compound, to provide a robust framework for handling and storage. The principles of stability and degradation pathways observed for Latanoprost are expected to be largely applicable to its deuterated ethyl amide analog.

Core Stability Profile and Storage Recommendations

Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α derivative, is susceptible to degradation by temperature, light, and pH extremes. Proper storage is critical to ensure its integrity for research and analytical applications.

Recommended Storage:

-

Long-term: For maximum stability, this compound should be stored at -20°C . At this temperature, it is expected to be stable for at least two years.

-

Short-term: While specific data for the ethyl amide-d4 variant is unavailable, unopened ophthalmic solutions of the parent compound, Latanoprost, are refrigerated at 2°C to 8°C. Once opened, these solutions can be stored at room temperature (up to 25°C) for up to six weeks.

Key Stability Considerations:

-

Thermal Instability: Latanoprost is thermally unstable, with degradation accelerating at higher temperatures.[1]

-

Photosensitivity: Exposure to light, particularly UV radiation, can cause rapid degradation of Latanoprost.[1] It is crucial to protect the compound from light.

-

pH Sensitivity: Extreme pH conditions contribute significantly to the degradation of Latanoprost.[2]

-

Oxidation: The molecule is susceptible to oxidation, leading to the formation of degradation products.

Quantitative Stability Data (Inferred from Latanoprost Studies)

The following tables summarize quantitative data from stability studies on Latanoprost. This data provides a strong indication of the stability profile that can be expected for this compound.

Table 1: Effect of Temperature on Latanoprost Stability

| Temperature | Time for 10% Degradation (t90) | Study Duration of Stability | Reference |

| 4°C | Not specified; stable | 30 days | [1] |

| 25°C | Not specified; stable | 30 days | [1] |

| 50°C | 8.25 days | Not applicable | [1] |

| 70°C | 1.32 days | Not applicable | [1] |

Table 2: Effect of Light on Latanoprost Stability

| Light Source | Effect | Reference |

| Ultraviolet B (UVB) Radiation | Rapid degradation | [1] |

| Ultraviolet A (UVA) Radiation | Less effective in causing degradation compared to UVB | [1] |

Potential Degradation Pathways

The primary degradation pathways for Latanoprost involve hydrolysis, oxidation, and epimerization. It is anticipated that this compound will undergo similar degradation, with the ethyl amide group potentially influencing the rate of hydrolysis.

Major Degradation Products of Latanoprost:

-

Latanoprost Acid: Formed by the hydrolysis of the ester group. For this compound, hydrolysis of the amide bond would be the analogous reaction.

-

15-keto-Latanoprost: An oxidation product.

-

15-epi-Latanoprost: Formed through epimerization of the hydroxyl group at the C-15 position.

-

5,6-trans isomer of Latanoprost: An isomer formed as a degradation product.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments cited in the stability assessment of Latanoprost, which are applicable for designing studies for this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

-

Objective: To develop and validate a method that can accurately quantify the concentration of this compound and its potential degradation products over time under various stress conditions.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Example for Latanoprost):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing an acidifier like 0.1% trifluoroacetic acid, adjusted to a specific pH (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

-

Objective: To subject this compound to various stress conditions to accelerate its degradation and identify the resulting products.

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 50°C and 70°C) in a temperature-controlled oven.[1]

-

Photodegradation: Expose the stock solution to a light source capable of emitting both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze the stressed samples at different time intervals using the validated stability-indicating HPLC method.

-

Visualizations

Logical Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a comprehensive stability study for a compound like this compound.

References

Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Latanoprost ethyl amide-d4 serves as a critical tool for the accurate quantification of its non-deuterated counterpart, Latanoprost ethyl amide. This in-depth technical guide provides comprehensive information on its manufacturers, suppliers, mechanism of action, experimental applications, and key physicochemical properties.

This compound is a deuterated analog of Latanoprost ethyl amide, a prostaglandin (B15479496) F2α analog. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Manufacturers and Suppliers

Several reputable chemical suppliers specialize in the provision of this compound for research purposes. Key manufacturers and suppliers include:

-

Cayman Chemical: A prominent supplier of a wide range of biochemicals, including various isotopically labeled compounds. They provide this compound with detailed certificates of analysis.[1][2]

-

MedChemExpress: A global supplier of high-quality research chemicals and biochemicals, offering this compound for laboratory use.[3]

-

Cenmed Enterprises: A distributor of laboratory supplies and chemicals, also listing this compound in their product catalog.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Latanoprost ethyl amide and its deuterated analog is presented below. This data is essential for the proper handling, storage, and application of these compounds in a research setting.

| Property | Latanoprost Ethyl Amide | This compound | Reference |

| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide-3,3,4,4-d4 | [4] |

| CAS Number | 607351-44-0 | Not explicitly available, often vendor-specific | [4] |

| Molecular Formula | C25H39NO4 | C25H35D4NO4 | [4][5] |

| Molecular Weight | 417.6 g/mol | 421.61 g/mol | [4][5] |

| Purity | >90% (typical) | ≥99% deuterated forms (d1-d4) | [1][4] |

| Storage | Store at 2-8 °C in a well-closed container | Store at -20°C | [4] |

| Solubility | Soluble in DMSO, ethanol | Soluble in methyl acetate, DMSO, ethanol | [6][7] |

Synthesis

The synthesis would likely begin with Latanoprost free acid. The carboxylic acid moiety of Latanoprost free acid can be converted to an ethyl amide through a standard amidation reaction. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ethylamine.

Deuterium labeling is a more specialized process. It can be achieved by using deuterated reagents at a specific step in the synthesis. For this compound, the deuterium atoms are located on the heptenamide side chain. This suggests that a deuterated precursor for this side chain would be introduced during the synthesis of the Latanoprost scaffold, likely through a Wittig or similar reaction with a deuterated phosphonate (B1237965) ylide.

A generalized workflow for the synthesis is proposed below:

Mechanism of Action: Prostaglandin F2α Receptor Signaling

Latanoprost and its analogs, including the ethyl amide derivative, exert their biological effects by acting as agonists for the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of Latanoprost to the FP receptor initiates a cascade of intracellular events that ultimately leads to the therapeutic effect of reducing intraocular pressure, a key factor in the management of glaucoma.

The signaling pathway is initiated by the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological response.

Experimental Protocols: Use in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard for the quantification of Latanoprost ethyl amide in biological matrices. Below is a general experimental protocol for the analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Objective: To extract Latanoprost ethyl amide and the internal standard from the biological matrix (e.g., plasma, aqueous humor).

-

Procedure:

-

To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture to ensure thorough mixing and complete precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte and the internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or further concentrated and reconstituted in a suitable solvent.

-

2. LC-MS/MS Analysis:

-

Objective: To separate the analyte from other matrix components and quantify it using mass spectrometry.

-

Typical Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for prostaglandins (B1171923).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

3. Data Analysis:

-

Objective: To determine the concentration of Latanoprost ethyl amide in the original sample.

-

Procedure:

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Latanoprost ethyl amide and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The use of a deuterated internal standard like this compound is crucial for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, it is imperative to consult the technical data sheets and certificates of analysis provided by the manufacturers.

References

- 1. asianpubs.org [asianpubs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Limitation of deuterium labelled methoximes as internal standards in the mass spectral analysis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on Latanoprost Ethyl Amide-d4

This technical guide provides comprehensive information on Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α agonist. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, safety, handling, and application in experimental settings.

Compound Identification and Physicochemical Properties

This compound is the deuterated form of Latanoprost ethyl amide. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Latanoprost ethyl amide in biological samples.[1][2] Latanoprost ethyl amide itself is an analog of Latanoprost, where the C-1 carboxyl group is modified to an N-ethyl amide.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value |

| Formal Name | N-ethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prost-5Z-en-1-amide-3,3,4,4-d4 |

| Chemical Formula | C₂₅H₃₄D₄NO₄ |

| Formula Weight | 420.6 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Formulation | A solution in ethanol |

| Solubility | DMF: 30 mg/ml; DMSO: 50 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.2 mg/ml |

| Storage | -20°C |

| Stability | ≥ 2 years |

(Data sourced from Cayman Chemical product information.)[2]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not publicly available, the safety profile is expected to be similar to its non-deuterated counterpart, Latanoprost ethyl amide, and the parent compound, Latanoprost.[5] Latanoprost is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[6]

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 3 | P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[6][7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |

| Reproductive Toxicity | Category 2 | P201: Obtain special instructions before use.[6] P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P308+P313: IF exposed or concerned: Get medical advice/attention.[6] |

| Eye Irritation | Category 2A | P264: Wash thoroughly after handling.[5] P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Flammability | Flammable Liquid 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[5] |

Storage and Handling:

-

Store the unopened product at -20°C.[2]

-

It is recommended to handle this compound in a laboratory hood.

-

Avoid direct contact with the skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

For long-term storage, it is recommended to store Latanoprost and its analogs as a solution in an organic solvent at -20°C.

Biological Activity and Signaling Pathway

Latanoprost and its analogs are potent agonists of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[8][9][10] The activation of the FP receptor is the primary mechanism for the therapeutic effects of these compounds, such as reducing intraocular pressure in the treatment of glaucoma.[9][10]

Upon agonist binding, the FP receptor couples to the Gq family of G-proteins, which in turn activates Phospholipase C (PLC).[8][11][12] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8][11] The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream signaling cascades, ultimately leading to various cellular responses.[11]

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the non-deuterated form of the compound.[13][14] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[13][14][15]

Quantification of Latanoprost Ethyl Amide in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of Latanoprost ethyl amide in a biological matrix using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Latanoprost ethyl amide (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., human, rat)

4.1.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh the required amount of Latanoprost ethyl amide and this compound and dissolve in methanol to obtain a final concentration of 1 mg/mL for each.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Latanoprost ethyl amide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to achieve the desired concentration.

-

4.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, or unknown sample), add 10 µL of the IS working solution.

-

Vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[16]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For example:

-

Latanoprost ethyl amide: [M+H]⁺ > product ion

-

This compound: [M+H]⁺ > product ion (with a 4 Da mass shift)

-

-

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Determine the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical Workflow for Quantification using an Internal Standard.

Disclaimer

The information provided in this technical guide is for research purposes only and is based on publicly available data for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. It is crucial to obtain and consult the SDS provided by the supplier before handling this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines and regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 7. echemi.com [echemi.com]

- 8. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 9. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. texilajournal.com [texilajournal.com]

- 16. benchchem.com [benchchem.com]

The Discovery and Development of Prostaglandin N-Ethyl Amides as Potent Hypotensive Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), particularly Prostaglandin (B15479496) E2 (PGE2), are potent endogenous lipid mediators known for their significant vasodilatory and hypotensive effects. However, their therapeutic application for systemic blood pressure control is hampered by rapid metabolism and chemical instability. This technical guide explores the development of Prostaglandin N-ethyl amides as a promising prodrug strategy to overcome these limitations. By masking the carboxylic acid moiety, these analogs exhibit altered pharmacokinetic profiles, allowing for controlled release of the active prostaglandin parent. This document provides a comprehensive overview of their discovery, synthesis, and pharmacological evaluation, including detailed experimental protocols and a summary of their mechanism of action.

Introduction: The Rationale for Prostaglandin Prodrugs

Prostaglandins are a class of eicosanoids that exert a wide range of physiological effects, including the regulation of inflammation, pain, and blood pressure. Prostaglandin E2 (PGE2) and Prostacyclin (PGI2) are notable for their potent vasodilatory properties, which lead to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. In contrast, Prostaglandin F2α (PGF2α) generally exhibits vasoconstrictive effects in the systemic circulation, although its effects can vary depending on the vascular bed.

The therapeutic potential of prostaglandins as antihypertensive agents is limited by their rapid enzymatic degradation in vivo and chemical instability. To address these challenges, a prodrug approach has been investigated. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical biotransformation. For prostaglandins, derivatization of the C-1 carboxylic acid group to form esters or amides has been a key strategy. This guide focuses on the N-ethyl amide derivatives of prostaglandins as hypotensive prodrugs.

Quantitative Data on Hypotensive Activity

While direct comparative dose-response studies for the systemic hypotensive effects of Prostaglandin N-ethyl amides are not extensively available in the public domain, the following table summarizes the expected hypotensive profiles based on the known activities of the parent prostaglandins. The data presented is illustrative and serves as a framework for organizing experimental results.

| Compound | Animal Model | Route of Administration | Dose Range | Maximum Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action (hours) |

| PGE2 N-ethyl amide | Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | 0.1 - 10 µg/kg | [Data not available] | [Data not available] |

| PGF2α N-ethyl amide | Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | 0.1 - 10 µg/kg | [Data not available] | [Data not available] |

| PGE2 (Parent Drug) | Anesthetized Rat | Intravenous (i.v.) | 0.5 - 5.0 µg/kg | Dose-dependent; greater in hypertensive rats | Short |

| PGF2α (Parent Drug) | Anesthetized Woman | Intravenous (i.v.) | 300 µ g/min | Increase in arterial pressure | Short |

Note: The hypotensive effect of PGE2 N-ethyl amide is anticipated to be more pronounced and prolonged compared to the parent compound due to its prodrug nature. PGF2α N-ethyl amide is expected to have minimal to no hypotensive activity systemically and may even cause a pressor response, reflecting the intrinsic activity of PGF2α.

Experimental Protocols

Synthesis of Prostaglandin N-Ethyl Amides

The synthesis of Prostaglandin N-ethyl amides can be achieved through the coupling of the corresponding prostaglandin with ethylamine (B1201723). The following is a generalized, multi-step protocol based on established synthetic routes for prostaglandin amides.

Step 1: Protection of Hydroxyl Groups To prevent side reactions, the hydroxyl groups on the prostaglandin cyclopentane (B165970) ring and side chains are protected. A common protecting group is the tert-butyldimethylsilyl (TBS) group.

-

Reagents: Prostaglandin (e.g., PGE2 or PGF2α), tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve the prostaglandin in anhydrous DMF.

-

Add imidazole and TBDMSCl to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Extract the protected prostaglandin with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Step 2: Amide Coupling The protected prostaglandin is then coupled with ethylamine to form the N-ethyl amide.

-

Reagents: Protected prostaglandin, ethylamine, a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, or N,N'-Dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).

-

Solvent: Anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve the protected prostaglandin, EDC, and DMAP in anhydrous DCM.

-

Add ethylamine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the protected prostaglandin N-ethyl amide by column chromatography.

-

Step 3: Deprotection of Hydroxyl Groups The protecting groups are removed to yield the final Prostaglandin N-ethyl amide.

-

Reagents: Protected prostaglandin N-ethyl amide, a deprotecting agent (e.g., Tetrabutylammonium fluoride (B91410) - TBAF for TBS groups).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the protected prostaglandin N-ethyl amide in THF.

-

Add TBAF solution to the mixture.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography.

-

In Vivo Evaluation of Hypotensive Activity in Rats

This protocol describes the continuous measurement of blood pressure in anesthetized rats following the administration of a test compound.

-

Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Anesthesia: Urethane (1.2 g/kg, intraperitoneally) or a combination of ketamine and xylazine.

-

Surgical Preparation:

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Cannulate the trachea to maintain a clear airway.

-

Cannulate the carotid artery with a polyethylene (B3416737) catheter filled with heparinized saline. Connect the catheter to a pressure transducer for continuous blood pressure recording.

-

Cannulate the jugular vein for intravenous administration of the test compounds.

-

-

Data Acquisition:

-

Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain a baseline blood pressure reading.

-

Administer the Prostaglandin N-ethyl amide or vehicle control intravenously as a bolus injection or a continuous infusion.

-

Record the mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure continuously for a predetermined period.

-

-

Data Analysis:

-

Calculate the change in blood pressure from the baseline for each dose of the test compound.

-

Construct dose-response curves to determine the potency and efficacy of the compounds.

-

In Vitro Enzymatic Hydrolysis Assay

This assay determines the rate of conversion of the prostaglandin N-ethyl amide prodrug to the active parent prostaglandin in the presence of liver or plasma enzymes.

-

Enzyme Source: Rat or human liver microsomes, or plasma.

-

Substrate: Prostaglandin N-ethyl amide.

-

Procedure:

-

Incubate the prostaglandin N-ethyl amide with the enzyme source in a suitable buffer at 37°C.

-

At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining prodrug and the formed parent prostaglandin.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis of the prodrug.

-

Determine the half-life of the prodrug in the presence of the enzymes.

-

Signaling Pathways and Experimental Workflows

Prodrug Activation and Mechanism of Action

The hypotensive effect of prostaglandin N-ethyl amides is a multi-step process that begins with the in vivo hydrolysis of the amide bond to release the active prostaglandin.

Caption: Prodrug activation and signaling pathway for hypotensive effect.

Experimental Workflow for Prodrug Evaluation

A logical workflow is essential for the systematic evaluation of novel prostaglandin N-ethyl amide prodrugs.

Caption: Workflow for the evaluation of prostaglandin N-ethyl amide prodrugs.

Conclusion

The development of prostaglandin N-ethyl amides as hypotensive prodrugs represents a viable strategy to harness the potent vasodilatory effects of prostaglandins for the treatment of hypertension. By modifying the parent molecule to improve its pharmacokinetic profile, these prodrugs offer the potential for a more controlled and sustained therapeutic effect. This technical guide provides a foundational framework for researchers in the field, outlining the key experimental procedures and conceptual pathways involved in the discovery and evaluation of these novel therapeutic agents. Further research is warranted to obtain detailed quantitative data on the in vivo efficacy of specific prostaglandin N-ethyl amides and to fully elucidate the enzymatic pathways responsible for their bioactivation.

Methodological & Application

Application Note: Quantitative Analysis of Latanoprost Ethyl Amide Using Latanoprost Ethyl Amide-d4 as an Internal Standard